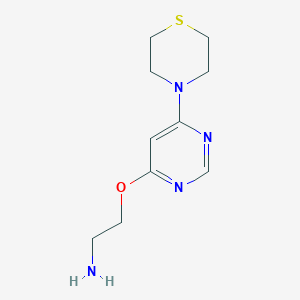
2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine
描述
2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Mode of Action
For instance, derivative 12 of 4,6-diarylpyrimidin-2-amine inhibited AURKA activity and reduced its phosphorylation at Thr283 .
Biochemical Pathways
For example, derivative 12 of 4,6-diarylpyrimidin-2-amine caused the accumulation of the G2/M phase of the cell cycle .
Result of Action
For instance, derivative 12 of 4,6-diarylpyrimidin-2-amine triggered the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
生化分析
Biochemical Properties
2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cAMP-phosphodiesterase, where it acts as an inhibitor . By inhibiting this enzyme, this compound can influence the levels of cyclic AMP within cells, thereby affecting various signaling pathways. Additionally, it supports the inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also enhances the bio-synthesis of prostacyclin (PGI2) and decreases pulmonary hypertension .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cAMP-phosphodiesterase by this compound leads to increased levels of cyclic AMP, which can activate protein kinase A (PKA) and subsequently alter gene expression . This modulation can result in changes in cellular metabolism, including enhanced glucose uptake and lipid metabolism. Furthermore, the compound’s ability to prevent the absorption of vascular and blood cells suggests its potential role in regulating cell adhesion and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to elevated cyclic AMP levels . This inhibition triggers a cascade of downstream effects, including the activation of PKA, which phosphorylates various target proteins involved in gene expression and metabolic regulation. Additionally, the compound’s interaction with vascular and blood cells suggests it may influence cell surface receptors or adhesion molecules, thereby modulating cell-cell interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity on cAMP-phosphodiesterase for extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cAMP-phosphodiesterase, leading to beneficial effects such as enhanced glucose uptake and reduced pulmonary hypertension . At higher doses, toxic effects may be observed, including cellular toxicity and adverse effects on organ function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase, influencing the levels of cyclic AMP and subsequently affecting metabolic flux . The compound’s impact on cyclic AMP levels can alter the activity of various metabolic enzymes, leading to changes in glucose and lipid metabolism. Additionally, the compound may interact with other cofactors and metabolites, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with cAMP-phosphodiesterase, or to the nucleus, where it influences gene expression . The precise localization of the compound can determine its effectiveness in modulating cellular processes and pathways .
属性
IUPAC Name |
2-(6-thiomorpholin-4-ylpyrimidin-4-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c11-1-4-15-10-7-9(12-8-13-10)14-2-5-16-6-3-14/h7-8H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYONTCNIUQJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


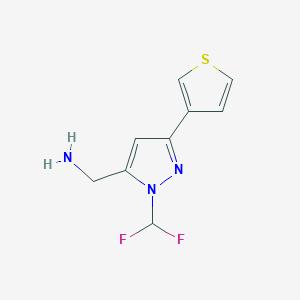
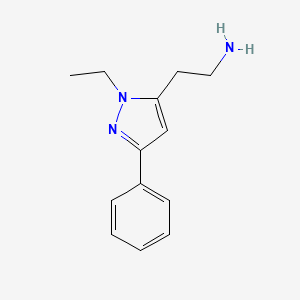
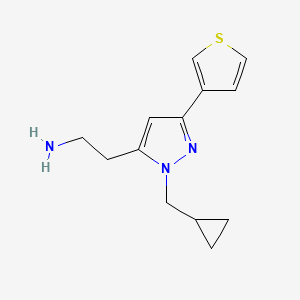
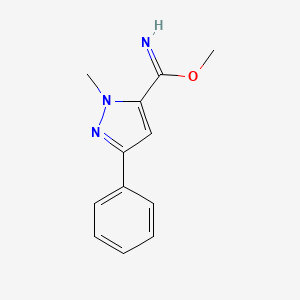
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)


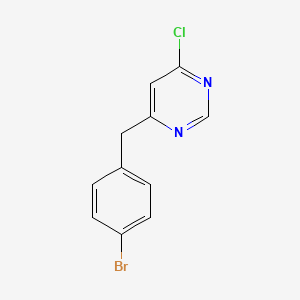
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)
